(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)(morpholin-4-yl)methanone
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Overview
Description
(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)(morpholin-4-yl)methanone is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a piperidine ring substituted with hydroxy and tetramethyl groups, along with a morpholine ring attached to a methanone group. It is widely used in various scientific research fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)(morpholin-4-yl)methanone typically involves the reaction of 4-hydroxy-2,2,6,6-tetramethylpiperidine with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may involve multiple steps, including purification and isolation of intermediates.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems and advanced analytical techniques ensures the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)(morpholin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperidine and morpholine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)(morpholin-4-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of oxidative stress-related diseases.
Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)(morpholin-4-yl)methanone involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, while the piperidine and morpholine rings provide structural stability. The compound may act as an antioxidant by scavenging reactive oxygen species and inhibiting oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): Known for its use as a radical scavenger and catalyst in organic synthesis.
2,2,6,6-Tetramethylpiperidine: Used as a precursor in the synthesis of various organic compounds.
Morpholine: A versatile building block in organic synthesis and a common solvent.
Uniqueness
(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)(morpholin-4-yl)methanone is unique due to its combination of a piperidine ring with hydroxy and tetramethyl groups and a morpholine ring. This unique structure imparts specific chemical and physical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
89038-48-2 |
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Molecular Formula |
C14H26N2O3 |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C14H26N2O3/c1-13(2)9-11(17)10-14(3,4)16(13)12(18)15-5-7-19-8-6-15/h11,17H,5-10H2,1-4H3 |
InChI Key |
PYADSKXUYNOEOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1C(=O)N2CCOCC2)(C)C)O)C |
Origin of Product |
United States |
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